Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
Overview
Description
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its wide range of biological activities .
Mechanism of Action
Target of Action
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a compound with a wide range of pharmacological activities . .
Mode of Action
Compounds with similar structures have been reported to exhibit their effects through various mechanisms, such as selective binding at given sites in the cardiovascular system .
Biochemical Pathways
Related compounds have been found to suppress the erk signaling pathway , which plays a crucial role in cell proliferation and differentiation.
Result of Action
Related compounds have been reported to exhibit antiproliferative activities against various cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate typically involves the condensation of 3-amino-1,2,4-triazole with a suitable pyrimidine derivative under specific reaction conditions . One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the reaction and yields the desired product in good-to-excellent yields . This method is catalyst-free and eco-friendly, making it suitable for large-scale production .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times . Additionally, the reaction conditions can be optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the triazole and pyrimidine rings, which provide multiple reactive sites .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine structure and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-a]pyrimidines: These isomers have different structural arrangements but also possess significant biological properties.
1,2,4-Triazolo[1,5-c]pyrimidines: Another class of triazolopyrimidines with distinct structural features and biological activities.
The uniqueness of this compound lies in its specific structural configuration, which contributes to its diverse range of applications and biological activities .
Properties
IUPAC Name |
sodium;[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2.Na/c11-5(12)4-1-2-7-6-8-3-9-10(4)6;/h1-3H,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNFZIZGMJEDEU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N4NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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